molecular formula C22H27N3O5 B2358586 N1-(4-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide CAS No. 942012-69-3

N1-(4-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide

Cat. No.: B2358586
CAS No.: 942012-69-3
M. Wt: 413.474
InChI Key: WYDCDTNRVQJHBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is an organic compound characterized by the presence of methoxyphenyl and morpholinoethyl groups attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves the reaction of 4-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(4-methoxyphenyl)-2-morpholinoethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxalamide core can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under catalytic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

N1-(4-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both methoxyphenyl and morpholinoethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-28-18-7-3-16(4-8-18)20(25-11-13-30-14-12-25)15-23-21(26)22(27)24-17-5-9-19(29-2)10-6-17/h3-10,20H,11-15H2,1-2H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDCDTNRVQJHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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